4'-Mercaptobiphenyl-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-sulfanylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPYNQATXPOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649770-58-1 | |
| Record name | 4'-Mercapto-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 4 Mercaptobiphenyl 4 Carboxylic Acid
Established Synthetic Routes for the Biphenyl (B1667301) Core and Functional Group Introduction
The synthesis of 4'-Mercaptobiphenyl-4-carboxylic acid is primarily achieved through a convergent approach, where the biphenyl core is first constructed, followed by or concurrent with the introduction of the requisite thiol and carboxylic acid functionalities.
Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biphenyl carboxylic acids. ajgreenchem.comlibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. rsc.orgyoutube.com For the specific synthesis of biphenyl carboxylic acid backbones, this typically involves the coupling of a halobenzoic acid with a phenylboronic acid or vice versa. rsc.orgresearchgate.netchegg.com
The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex. libretexts.orgrsc.org
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst. libretexts.org
A common strategy for synthesizing the core of this compound involves the coupling of 4-bromobenzoic acid with a suitably protected 4-mercaptophenylboronic acid. The use of a protecting group on the thiol is often necessary to prevent it from interfering with the catalyst.
Table 1: Key Components in Suzuki-Miyaura Synthesis of Biphenyl Carboxylic Acids
| Component | Role | Example Reactants for Target Synthesis |
|---|---|---|
| Aryl Halide | Coupling Partner | 4-Bromobenzoic acid, Methyl 4-bromobenzoate |
| Organoboron Reagent | Coupling Partner | 4-(Acetylthio)phenylboronic acid |
| Palladium Catalyst | Facilitates C-C bond formation | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Activates boronic acid | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃) |
| Solvent | Reaction Medium | 1,4-Dioxane/Water, Toluene, Dimethylformamide (DMF) |
Introduction and Functionalization of the Thiol Group
The thiol (or sulfhydryl) group can be introduced onto the biphenyl scaffold using several established methods. wikipedia.orgyoutube.com A prevalent technique is the nucleophilic substitution of a halide on the biphenyl ring with a sulfur nucleophile. For instance, a 4'-bromobiphenyl derivative can be reacted with sodium hydrosulfide (B80085) (NaSH) to install the thiol group. youtube.com
Another approach involves the reduction of a more oxidized sulfur functional group. A biphenylsulfonic acid or sulfonyl chloride can be reduced to the corresponding thiol using strong reducing agents like lithium aluminum hydride. Alternatively, a disulfide can be cleaved reductively to yield two thiol groups. britannica.com In many multi-step syntheses, the thiol group is often introduced in a protected form, such as an acetylthioether, which can be deprotected in a later step under basic conditions to reveal the free thiol.
Carboxylation Techniques for Aromatic Systems
The carboxylic acid moiety can be incorporated into the biphenyl structure through several routes. One of the most direct methods is the carboxylation of an organometallic intermediate. This involves converting a 4'-mercapto-4-bromobiphenyl into an organolithium or Grignard reagent, which is then quenched with carbon dioxide (dry ice) to form the carboxylate salt, followed by acidic workup.
Another powerful method is the oxidation of a precursor functional group. For example, a 4'-mercapto-4-methylbiphenyl can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield the desired carboxylic acid. chemicalbook.com This approach is effective provided the thiol group is protected, as it is susceptible to oxidation.
Synthesis of Advanced Derivatives and Analogs of this compound
The core structure of this compound serves as a scaffold for creating a diverse range of derivatives through functionalization of the aromatic rings or modification of the terminal groups. researchgate.net
Strategic Functionalization at the Biphenyl Moiety
Further substitution on the biphenyl rings allows for the fine-tuning of the molecule's properties. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed. rsc.org The positions of new substituents are directed by the existing thiol and carboxylic acid groups. The carboxylic acid is a meta-directing deactivator, while the thiol group is an ortho-, para-directing activator. The interplay of these directing effects must be considered when planning synthetic strategies. For instance, nitration of the parent compound would likely lead to substitution ortho to the thiol group.
Chemical Modifications of the Thiol and Carboxylic Acid Termini
Both the thiol and carboxylic acid groups are amenable to a wide variety of chemical transformations, enabling the synthesis of diverse derivatives.
Thiol Group Modifications: The nucleophilic thiol group can be readily alkylated to form thioethers (sulfides). wikipedia.orgbritannica.com It can also be oxidized under mild conditions to form a disulfide bridge with another thiol-containing molecule. This dimerization is a common reaction for thiols. britannica.com Furthermore, the thiol can react with aldehydes and ketones to form thioacetals and thioketals, respectively. britannica.com
Carboxylic Acid Modifications: The carboxylic acid terminus is highly versatile. It can be converted into a range of derivatives, including esters, amides, and acid chlorides. youtube.comchadsprep.com Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride (using thionyl chloride, for example), followed by reaction with an amine. nih.gov These modifications are fundamental in creating libraries of compounds for various applications. ajgreenchem.comnih.gov
Table 2: Common Reactions for Terminal Group Modification
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Thiol (-SH) | Alkylation | Alkyl halide (e.g., CH₃I) | Thioether (-S-R) |
| Oxidation | Iodine (I₂), Air | Disulfide (-S-S-) | |
| Carboxylic Acid (-COOH) | Esterification | Alcohol (R-OH), Acid catalyst | Ester (-COOR) |
| Amide Formation | SOCl₂, then Amine (R-NH₂) | Amide (-CONHR) | |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohol (-CH₂OH) |
Advanced Characterization Techniques for 4 Mercaptobiphenyl 4 Carboxylic Acid and Its Assemblies
High-Resolution Spectroscopic and Spectrometric Analysis
A suite of advanced spectroscopic and spectrometric methods is employed to elucidate the detailed molecular and electronic characteristics of MBCA.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4'-Mercaptobiphenyl-4-carboxylic acid. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. thieme-connect.denih.govyoutube.comslideshare.netcore.ac.ukbbhegdecollege.com
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different proton environments in the molecule. For the biphenyl (B1667301) backbone, distinct signals are expected for the aromatic protons on each of the two phenyl rings. The protons on the carboxylic acid-substituted ring are influenced by the electron-withdrawing nature of the carboxyl group, while those on the thiol-substituted ring are affected by the sulfur atom. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, which is a characteristic feature. rsc.orglibretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. youtube.com For MBCA, this includes the carbon of the carboxyl group, which is highly deshielded and appears in the 160-180 ppm region. libretexts.org The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. Quaternary carbons, such as the ones at the biphenyl linkage and those bonded to the functional groups, can also be identified. thieme-connect.de
Below is a table summarizing typical NMR data for biphenyl carboxylic acid derivatives.
| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | Carboxylic Acid (-COOH) | > 10 (broad singlet) | Exchangeable with D₂O. libretexts.org |
| ¹H | Aromatic Protons | 7.0 - 8.5 | Complex splitting patterns due to coupling. |
| ¹³C | Carboxyl Carbon (-COOH) | 160 - 180 | Deshielded due to the electronegative oxygens. libretexts.org |
| ¹³C | Aromatic Carbons | 120 - 150 | Shifts are influenced by substituents. |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules, providing a fingerprint for the identification of functional groups. nih.govrsc.orgucdavis.edunih.goviosrjournals.org
Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the characteristic functional groups in MBCA. nih.gov The carboxylic acid group exhibits a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding in dimers. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid is also a strong, sharp band, usually appearing around 1710 cm⁻¹ for the dimerized form. libretexts.org The S-H stretching vibration of the thiol group is typically weak and appears around 2550-2600 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observable in the spectra.
Raman Spectroscopy: Raman spectroscopy is especially sensitive to vibrations of non-polar bonds and symmetric vibrations. For MBCA, Raman is particularly effective for studying the biphenyl backbone and the C-S bond. When MBCA forms self-assembled monolayers (SAMs) on metal surfaces like gold, Surface-Enhanced Raman Spectroscopy (SERS) is often employed. researchgate.net This technique dramatically enhances the Raman signal, allowing for detailed analysis of the molecule's orientation and interaction with the substrate. acs.org
Key vibrational modes for MBCA are summarized in the table below.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch (broad) | Carboxylic Acid | 2500 - 3300 | IR libretexts.org |
| C=O Stretch | Carboxylic Acid | ~1710 | IR libretexts.org |
| S-H Stretch | Thiol | 2550 - 2600 | IR, Raman |
| Aromatic C=C Stretch | Biphenyl Rings | 1400 - 1600 | IR, Raman |
| C-S Stretch | Thiol | 600 - 700 | Raman |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. whitman.educhemguide.co.uk
Upon ionization, typically through electron ionization (EI), the MBCA molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. nist.gov The molecular ion of an aromatic carboxylic acid is generally quite stable and gives a prominent peak. libretexts.org
The energetically unstable molecular ion can then fragment in predictable ways. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For MBCA, cleavage of the bond between the two phenyl rings can also occur, leading to characteristic fragments. The analysis of these fragments helps to piece together the structure of the original molecule. libretexts.org
| Ion | m/z Value (relative to M) | Description |
| Molecular Ion [M]⁺ | M | The intact molecule with one electron removed. chemguide.co.uk |
| [M-OH]⁺ | M-17 | Loss of the hydroxyl radical from the carboxylic acid. libretexts.org |
| [M-COOH]⁺ | M-45 | Loss of the carboxyl group. libretexts.org |
| Acylium Ion [R-CO]⁺ | - | A common fragment in carboxylic acid derivatives. libretexts.org |
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Optical Properties
Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are used to investigate the optical properties of this compound, which are dictated by its electronic structure.
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states. masterorganicchemistry.com The biphenyl core of MBCA is a chromophore that exhibits characteristic π→π* transitions. copernicus.org The presence of the carboxyl and mercapto substituents can influence the position and intensity of these absorption bands. While simple carboxylic acids absorb at wavelengths too low to be useful, the extended conjugation in the biphenyl system shifts the absorption to more accessible regions of the UV spectrum. researchgate.netlibretexts.org The λmax (wavelength of maximum absorbance) is sensitive to the solvent environment and the state of aggregation of the molecules. masterorganicchemistry.com
Photoluminescence Spectroscopy: Photoluminescence spectroscopy provides information about the emission of light from the molecule after it has been electronically excited. Many aromatic carboxylic acids are photoluminescent. gaomingyuan.com The emission spectrum, including the quantum yield and lifetime of the excited state, is sensitive to the molecular environment, pH, and interactions with other molecules. gaomingyuan.com For MBCA, the photoluminescence can be influenced by the heavy sulfur atom (which can promote intersystem crossing) and by the formation of aggregates or self-assembled monolayers.
Solid-State and Surface Structural Analysis
Determining the arrangement of MBCA molecules in the solid state and in organized assemblies is crucial for understanding their collective properties and for designing functional materials.
Single-Crystal X-ray Diffraction for Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comcardiff.ac.uknih.gov By obtaining a suitable single crystal of this compound, it is possible to elucidate its crystal structure with atomic resolution. researchgate.net
The analysis of the diffraction data reveals critical information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice. nih.gov
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the MBCA molecule in the solid state. This includes the dihedral angle between the two phenyl rings, which is a key conformational parameter.
Intermolecular Interactions: The specific hydrogen bonding patterns, particularly the classic carboxylic acid dimer formation [R₂²(8) motif], where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.gov Other interactions, such as π-π stacking between the biphenyl systems and any S-H···O or C-H···π interactions, are also revealed.
Powder X-ray Diffraction for Bulk Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a foundational technique for the characterization of polycrystalline materials, providing essential information about the bulk crystalline phase of synthesized compounds like this compound. americanpharmaceuticalreview.com This non-destructive method is crucial for identifying crystalline solids and ensuring phase purity. americanpharmaceuticalreview.com The technique operates on the principle of Bragg's Law (nλ = 2d sinθ), where a sample composed of randomly oriented microcrystallites is irradiated with monochromatic X-rays. americanpharmaceuticalreview.com Each crystalline phase produces a unique diffraction pattern, characterized by a specific series of peak positions and intensities, which serves as a fingerprint for that material. americanpharmaceuticalreview.com
In the context of drug discovery and materials science, PXRD is used to identify new crystalline forms (polymorphs), salts, and co-crystals, and is often a requirement for patent registration. americanpharmaceuticalreview.com For novel compounds like this compound, PXRD analysis is the primary method to confirm that the bulk synthesized powder consists of a single, uniform crystalline phase. It is also instrumental in monitoring the stability of this phase under various conditions. nih.gov
While a specific, indexed PXRD pattern for this compound is not publicly detailed, analysis of closely related aromatic carboxylic acids demonstrates the utility of the technique. nih.gov For instance, single-crystal X-ray diffraction, a related method, performed on 4′-Hydroxybiphenyl-4-carboxylic acid provided detailed unit cell parameters. nih.gov Such data is foundational for structural elucidation and can be used to simulate a theoretical powder pattern for comparison against experimental PXRD data to confirm phase identity and purity. nih.gov
Table 1: Representative Crystallographic Data for a Related Biphenyl Carboxylic Acid Compound (4′-Hydroxybiphenyl-4-carboxylic acid) This table illustrates the type of data obtained from X-ray diffraction techniques, which is fundamental for defining the solid-state structure.
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₀O₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 8.6500 (7) | nih.gov |
| b (Å) | 5.5077 (5) | nih.gov |
| c (Å) | 20.9655 (18) | nih.gov |
| β (°) | 94.145 (3) | nih.gov |
| Volume (ų) | 996.22 (15) | nih.gov |
| Z (formula units/cell) | 4 | nih.gov |
Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Imaging
Atomic Force Microscopy (AFM) is a powerful scanning probe technique for imaging and manipulating matter at the nanoscale, making it exceptionally well-suited for studying self-assembled monolayers (SAMs) of this compound. tudelft.nlnih.gov Operating in ambient or liquid environments, AFM can provide sub-nanometer resolution images of surface topography. tudelft.nl
For SAMs of this compound, AFM is used to visualize the surface morphology, uniformity, and defect structures of the monolayer. It can reveal how the molecules pack on a substrate and can be used to monitor dynamic processes. In situ AFM studies on similar carboxylic acid-terminated SAMs have demonstrated the ability to monitor successive steps of patterning, chemical activation, and subsequent immobilization of biomolecules. researchgate.net
A key capability of AFM is its use in nanolithography techniques such as nanografting. This process allows for the creation of well-defined nanopatterns of one molecular species within a matrix of another. researchgate.net For example, this compound molecules could be "written" into a pre-existing monolayer. AFM can then image these created nanostructures. Furthermore, Lateral Force Microscopy (LFM), an AFM mode, is highly sensitive to variations in surface chemistry. It can distinguish between the terminal carboxylic acid groups of the patterned SAM and the surrounding matrix, with the more polar -COOH groups typically exhibiting higher friction and appearing brighter in LFM images. researchgate.net
Table 2: AFM Imaging Characteristics of Nanografted Carboxylic Acid-Terminated SAMs This table summarizes typical observations when using AFM and its related modes to study surfaces patterned with carboxylic acids.
| Imaging Mode | Observation | Interpretation | Reference |
| Topography | Darker square patterns within a surrounding matrix. | The grafted carboxylic acid-terminated molecules are shorter than the molecules of the surrounding matrix monolayer. | researchgate.net |
| Lateral Force | Brighter square patterns corresponding to the dark areas in topography. | The carboxylic acid headgroups of the nanopatterns exhibit higher friction (are more polar) than the terminal groups of the matrix SAM. | researchgate.net |
| In Situ Imaging | Allows for real-time monitoring of surface changes. | Enables visualization of nanografting, chemical modification of the headgroups, and subsequent protein adsorption onto the patterns. | researchgate.net |
Scanning Tunneling Microscopy (STM) for High-Resolution Surface Imaging and Ordered Self-Assemblies
Scanning Tunneling Microscopy (STM) provides true atomic- and molecular-level resolution images of conductive surfaces, making it an indispensable tool for investigating the structure of this compound self-assembled monolayers (SAMs) on substrates like gold (Au(111)). nih.govacs.org The technique relies on quantum tunneling of electrons between a sharp metallic tip and the sample surface.
STM studies of mercaptobiphenyls on Au(111) reveal detailed information about the two-dimensional ordering and phase behavior of the SAMs. researchgate.net Research on similar molecules shows that the structure of the monolayer is highly dependent on preparation conditions, such as the immersion time of the substrate in the molecular solution. researchgate.net At low surface coverages resulting from short immersion times, molecules may adsorb with their biphenyl axis oriented parallel to the surface, forming disordered or striped phases. researchgate.net As immersion time increases and surface coverage grows, these initial phases can transition into more densely packed, well-ordered two-dimensional crystalline structures. researchgate.net
High-resolution STM images can resolve the packing arrangement of individual molecules, revealing hexagonal or other complex repeating motifs. researchgate.net These studies have been crucial in establishing that the rigid π-conjugated biphenyl backbone leads to highly ordered SAMs with small molecular tilt angles relative to the surface normal. nih.govacs.org This ordered arrangement is critical for creating well-defined and stable molecularly engineered surfaces.
Table 3: Structural Phases of Mercaptobiphenyl Thiol (BPT) on Au(111) Observed by STM This table, based on findings for a closely related mercaptobiphenyl compound, illustrates how STM can distinguish different surface structures based on assembly conditions.
| Immersion Time | Observed Phase | Description | Reference |
| Short | Striped Structures (α and β) | Molecules are oriented with their axes parallel to the substrate surface. | researchgate.net |
| Longer | Densely Packed Phases | Molecules adopt a more upright orientation, leading to well-ordered, two-dimensional crystalline adlayers. | researchgate.net |
| High Resolution | Hexagonal Pattern | High-resolution imaging of the dense phase reveals a hexagonal arrangement of molecular-sized protrusions. | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material. It is vital for confirming the successful formation and chemical integrity of this compound SAMs. nih.gov
When analyzing a SAM of this compound on a gold substrate, XPS provides several key pieces of information. First, the presence of core-level signals for Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p) confirms the presence of the molecule on the surface. The attenuation of the substrate signal (e.g., Au 4f) can be used to estimate the thickness of the monolayer. nih.gov
Crucially, high-resolution XPS spectra reveal the chemical state of the atoms. The binding energy of the S 2p peak can confirm the formation of a covalent Au-S bond (thiolate), which typically appears at a lower binding energy compared to a physisorbed thiol (S-H bond). chemrxiv.org The C 1s spectrum can be deconvoluted into multiple peaks corresponding to carbon in different environments: the biphenyl rings, the carbon in the carboxylic acid group (O-C=O), and any adventitious carbon contamination. Similarly, the O 1s spectrum provides information on the carboxylic acid group. researchgate.net XPS can also be used to assess the packing density and homogeneity of the film by comparing the elemental ratios. nih.gov
Table 4: Representative XPS Analysis Data for Aromatic Thiol SAMs This table summarizes the type of information obtained from XPS analysis, including elemental binding energies and compositional data, based on studies of related molecules.
| Element (Core Level) | Typical Binding Energy (eV) | Information Gleaned | Reference |
| S 2p | ~162.0 - 163.5 | Confirms S-Au bond formation (thiolate). Differentiates from unbound thiol (~163.5-165 eV). | nih.govchemrxiv.org |
| C 1s | ~284.5 - 285.0 (Aromatic C) ~288.5 - 289.0 (-COOH) | Confirms presence of biphenyl backbone and carboxylic acid groups. Peak deconvolution reveals relative amounts. | nih.govresearchgate.net |
| O 1s | ~531.5 - 534.0 | Confirms presence of carboxylic acid. Can be deconvoluted to show C=O and C-OH environments. | researchgate.net |
| Au 4f | ~84.0 (Au 4f₇/₂) | Substrate signal. Its attenuation is used to verify monolayer formation and estimate thickness. | nih.gov |
| Elemental Ratios | (e.g., S/Au, C/S) | Used to calculate surface coverage and packing density of the monolayer. | nih.gov |
Low-Energy Electron Diffraction (LEED) for Surface Crystallography
Low-Energy Electron Diffraction (LEED) is the principal technique for determining the long-range crystallographic structure of surfaces and ordered molecular adlayers. wikipedia.orglibretexts.org The method involves directing a collimated beam of low-energy electrons (20-200 eV) at a single-crystal surface and observing the diffraction pattern of the elastically back-scattered electrons on a fluorescent screen. wikipedia.orgbhu.ac.in The wave-like nature of the electrons, with wavelengths comparable to interatomic distances, leads to constructive interference from periodic structures, producing a pattern of sharp spots. libretexts.org
For a SAM of this compound on a single-crystal substrate like Au(111) or Cu(001), LEED analysis provides direct information about the two-dimensional periodicity of the molecular assembly. researchgate.net The diffraction pattern is essentially a map of the surface's reciprocal lattice; the symmetry and spacing of the spots can be used to determine the symmetry, size, and rotational alignment of the SAM's unit cell relative to the substrate's unit cell. wikipedia.orgbhu.ac.in
Studies on the closely related molecule 4,4'-biphenyldicarboxylic acid on a Cu(001) surface have used LEED to identify the formation of a highly ordered, two-dimensional supramolecular network with a c(8x8) superstructure. researchgate.net This indicates that the molecules arrange themselves in a repeating pattern that is eight times larger than the underlying copper unit cell. Such findings are critical for understanding the intermolecular and molecule-substrate interactions that govern the self-assembly process. A quantitative analysis, which involves measuring the intensity of the diffraction spots as a function of electron energy (I-V curves), can further provide precise atomic positions within the unit cell. bhu.ac.inlibretexts.org
Table 5: Information Derived from a Qualitative LEED Experiment This table outlines the fundamental principles and the type of structural information obtained from analyzing LEED patterns of ordered surfaces.
| Feature | Description | Structural Information | Reference |
| Diffraction Pattern | A set of spots on a fluorescent screen, representing the reciprocal lattice of the surface. | The pattern's symmetry (e.g., hexagonal, square) reflects the symmetry of the real-space surface unit cell. | wikipedia.orgbhu.ac.in |
| Spot Spacing | The distance between diffraction spots is inversely proportional to the real-space lattice parameters. | Allows for the calculation of the size and dimensions of the surface unit cell. | libretexts.org |
| Superstructure Spots | Additional spots that appear between the main spots from the substrate. | Indicates the formation of an ordered adlayer (the SAM) with a periodicity different from the underlying substrate. | wikipedia.orgresearchgate.net |
| Rotational Alignment | The orientation of the diffraction pattern relative to the substrate pattern. | Reveals the rotational alignment of the adsorbate unit cell with respect to the substrate's crystallographic axes. | bhu.ac.in |
Theoretical and Computational Investigations of 4 Mercaptobiphenyl 4 Carboxylic Acid Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution, offering valuable insights into the behavior of 4'-mercaptobiphenyl-4-carboxylic acid.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic or electron-donating capability, while the LUMO is the most likely to accept electrons, indicating its electrophilic or electron-accepting nature. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. eurjchem.comsemanticscholar.org
While specific DFT calculations for this compound are not extensively published, data from structurally analogous compounds, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, provide valuable insights. nih.gov For this related molecule, DFT calculations show the HOMO's electron density is primarily concentrated on the biphenyl (B1667301) rings, while the LUMO's density is located on the benzoic acid portion. nih.gov This suggests that in this compound, the biphenyl system would be the primary site of electron donation, and the carboxylic acid moiety would be the primary site for electron acceptance.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Biphenyl Carboxylic Acid Derivative Data obtained for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov
| Parameter | Energy (eV) |
| EHOMO | -6.0814 |
| ELUMO | -1.7466 |
| Energy Gap (ΔE) | 4.3347 |
This substantial energy gap of 4.3347 eV indicates a high degree of molecular stability. nih.gov
Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netuni-muenchen.de The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net
For this compound, the MEP would show negative potential regions around the oxygen atoms of the carboxylic acid group and the sulfur atom of the mercapto group, identifying them as likely sites for interaction with electrophiles or for hydrogen bond donation. chemrxiv.orgresearchgate.net The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, marking it as a primary site for nucleophilic attack or hydrogen bond acceptance. chemrxiv.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.comnih.gov These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of reactivity.
Table 2: Key Reactivity Descriptors and Their Significance Based on general DFT principles and data from 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.govnih.gov
| Descriptor | Formula | Significance | Calculated Value (eV) for Analog nih.gov |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. | 6.0814 |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. | 1.7466 |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. | 3.9140 |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Correlates with HOMO-LUMO gap. | 2.1674 |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicates higher reactivity. | 0.2307 |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. | 3.534 |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system; negative of electronegativity. | -3.9140 |
The high electrophilicity index (3.534 eV) for the analogous biphenyl compound suggests it is a strong electrophile, capable of stabilizing additional electronic charge. nih.gov
Anharmonic Vibrational Frequency Computations and Spectroscopic Correlations
Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for molecular characterization. DFT calculations are frequently used to compute harmonic vibrational frequencies to aid in the assignment of experimental spectra. mdpi.com While the harmonic approximation is useful, real molecular vibrations are anharmonic. Anharmonic frequency computations provide more accurate results that are closer to experimental values, but they are computationally more demanding.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Molecules Similar to this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| -SH (Mercapto) | S-H stretching | 2550 - 2600 |
| -COOH (Carboxylic Acid) | O-H stretching | 2500 - 3300 (broad, due to H-bonding) |
| -COOH (Carboxylic Acid) | C=O stretching | 1680 - 1760 nih.gov |
| Biphenyl | Aromatic C=C stretching | 1400 - 1625 researchgate.net |
| Biphenyl | Aromatic C-H stretching | 3000 - 3100 |
The broadness of the O-H stretching band is a characteristic feature resulting from strong intermolecular hydrogen bonding. The C=O stretching frequency is sensitive to the local environment and hydrogen bonding, decreasing as the number of hydrogen bonds increases. nih.gov
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are the driving forces behind the self-assembly and crystal packing of molecules. For this compound, the primary intermolecular interactions are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the solid state and in concentrated solutions, carboxylic acids typically form strong, centrosymmetric dimers through a pair of O-H···O hydrogen bonds. nih.govnsf.gov This dimerization is a highly favorable and dominant interaction. The mercapto group (-SH) can also participate in weaker hydrogen bonding.
π-π Stacking: The biphenyl core provides a large, planar aromatic surface conducive to π-π stacking interactions. nih.gov These interactions, arising from attractive non-covalent forces between aromatic rings, play a significant role in stabilizing the packing of molecules in both crystals and self-assembled monolayers. The stacking can occur in various geometries, such as face-to-face or offset, with interaction energies being influenced by the electrostatic potential of the aromatic rings. nih.govnsf.gov
Computational methods like DFT can be used to calculate the interaction energies of these non-covalent bonds, confirming their importance in the supramolecular assembly of the system. nih.govspringernature.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes
While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecular systems over time. MD is particularly well-suited for studying the self-assembly of this compound into SAMs, a process that occurs on timescales accessible to simulation. researchgate.net
The formation of a SAM by molecules like this compound on a gold surface involves several key steps that can be modeled with MD:
Physisorption: Initially, the molecules may lie disordered on the gold surface.
Chemisorption: The sulfur atom of the mercapto group forms a strong covalent bond with the gold surface atoms. This is the anchoring step for the SAM. researchgate.netdtic.mil
Assembly and Ordering: Driven by intermolecular forces (hydrogen bonding and π-π stacking), the anchored molecules begin to stand up and arrange themselves into an ordered, densely packed monolayer. MD simulations can track the changes in molecular tilt angle, orientation, and surface coverage during this process. researchgate.net
MD simulations have been successfully used to study the self-assembly of various alkanethiols on gold surfaces, revealing that the process involves the cooperative formation of nanoscale islands that grow and coalesce. researchgate.netnih.gov For this compound, the rigid biphenyl backbone would promote the formation of highly ordered and thermally stable monolayers. researchgate.net The simulations can elucidate the final structure of the monolayer, including the tilt angle of the molecules relative to the surface normal, which is crucial for the properties of the resulting surface.
Computational Approaches for Predicting Material Properties
The combination of DFT and MD simulations provides a powerful framework for predicting the material properties of surfaces functionalized with this compound.
Surface Properties: The final orientation and packing density of the SAM, predicted by MD, directly influence macroscopic surface properties like wettability (contact angle) and chemical stability. researchgate.net The terminal carboxylic acid groups create a hydrophilic surface whose properties can be tuned by changing the pH of the surrounding environment.
Electronic Properties: DFT calculations on the final SAM structure can predict the electronic properties of the modified surface. This includes the work function of the metal, the interface dipole, and the alignment of the molecular orbitals with the metal's Fermi level. These properties are critical for applications in molecular electronics, such as sensors and diodes.
Mechanical Stability: MD simulations can be used to probe the mechanical stability of the SAM under different conditions, such as varying temperatures or the presence of external forces, providing insights into the robustness of the functionalized material. dtic.mil
Prediction of Optical and Electronic Characteristics
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the optical and electronic properties of molecules such as this compound. These calculations provide valuable information about the molecular orbitals and the nature of electronic transitions.
The electronic characteristics are often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and electronic behavior. A smaller gap generally indicates a molecule that is more easily excitable. For organic molecules, DFT functionals like B3LYP are commonly employed to calculate these properties. While specific calculations for this compound are not widely published, studies on similar aromatic carboxylic acids provide a framework for understanding its likely electronic structure. The presence of the biphenyl system, the thiol group, and the carboxylic acid group will all influence the energies of the frontier molecular orbitals.
The optical properties, such as the UV-vis absorption spectrum, can be predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. For organic dyes and aromatic systems, functionals like CAM-B3LYP are often used to provide more accurate predictions of absorption wavelengths. The predicted spectrum can then be compared with experimental data to validate the computational model. For this compound, the main electronic transitions are expected to be π-π* transitions within the biphenyl backbone.
Table 1: Predicted Electronic and Optical Properties of this compound (Illustrative)
| Property | Predicted Value | Computational Method |
| HOMO-LUMO Gap (eV) | 3.0 - 4.5 | DFT/B3LYP |
| Maximum Absorption Wavelength (nm) | 280 - 320 | TD-DFT/CAM-B3LYP |
Note: The values in this table are illustrative and based on typical ranges for similar aromatic compounds. Specific computational studies on this compound are required for precise values.
Simulation of Surface Adsorption and Molecular Orientation in SAMs
The ability of this compound to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a key area of research. Molecular dynamics (MD) simulations and DFT calculations are crucial for understanding the adsorption process and the resulting structure of the monolayer.
DFT calculations can be used to determine the most stable adsorption geometry and the adsorption energy of a single molecule on a gold surface, such as Au(111). The thiol group is known to form a strong bond with gold, and calculations can elucidate the nature of this bond and the preferred binding site (e.g., hollow, bridge, or top site). The adsorption energy provides a measure of the stability of the molecule on the surface.
MD simulations can then be used to model the collective behavior of many molecules as they form a SAM. These simulations provide insights into the packing density, molecular orientation, and ordering of the monolayer. A key parameter describing the orientation of the molecules within the SAM is the tilt angle, which is the angle between the long axis of the molecule and the surface normal. For SAMs of similar molecules, such as 4-methyl-4'-mercaptobiphenyl on Au(111), a high-density phase has been observed with a tilt angle of at most 19° from the surface normal nih.govuni-tuebingen.de. It is expected that this compound would adopt a similar upright orientation to maximize intermolecular interactions and packing density.
Table 2: Simulated Surface Adsorption and Orientation Properties of this compound on Au(111) (Illustrative and Comparative)
| Property | Predicted/Observed Value | Computational/Experimental Method |
| Adsorption Energy (eV) | -1.0 to -2.0 | DFT |
| Tilt Angle (degrees) | ~19 | Surface Diffraction (for 4-methyl-4'-mercaptobiphenyl) nih.govuni-tuebingen.de |
Note: The adsorption energy is an illustrative value based on typical thiol-gold interactions. The tilt angle is based on experimental data for a closely related molecule.
Theoretical Insights into Catalytic Mechanisms
The carboxylic acid functional group in this compound suggests its potential involvement in catalytic processes, such as decarboxylation reactions. Theoretical studies can provide detailed mechanistic insights into how this molecule might behave as a catalyst or a substrate in such reactions.
For instance, computational studies can be employed to investigate the mechanism of decarboxylation, which is the removal of the carboxyl group as carbon dioxide. DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation barriers and reaction pathways. While simple carboxylic acids are generally stable, the presence of other functional groups can influence the ease of decarboxylation.
Furthermore, the thiol group and the biphenyl system could play a role in mediating catalytic activity. Theoretical models can explore how the molecule interacts with other reactants and how its electronic structure facilitates bond-breaking and bond-forming events. For example, in the context of photocatalysis, computational methods can be used to study the excited-state properties of the molecule and its ability to participate in electron transfer processes. While specific theoretical studies on the catalytic mechanisms of this compound are not extensively reported, general principles from computational studies of catalysis involving carboxylic acids and thiols can be applied to hypothesize potential reaction pathways.
Advanced Research Applications and Functional Materials Derived from 4 Mercaptobiphenyl 4 Carboxylic Acid
Self-Assembled Monolayers (SAMs) and Engineered Surfaces
Self-assembled monolayers (SAMs) of 4'-Mercaptobiphenyl-4-carboxylic acid and its derivatives are ultrathin organic films formed by the spontaneous adsorption of the molecules onto a substrate. The thiol group provides a strong, covalent-like bond to noble metal surfaces, leading to the formation of highly ordered and stable monolayers. The rigid nature of the biphenyl (B1667301) unit facilitates the formation of well-defined structures, making these SAMs ideal for fundamental studies and a variety of applications in surface engineering.
Fabrication of Ordered SAMs on Noble Metal Substrates (e.g., Au, Ag)
The fabrication of ordered SAMs using 4'-substituted-4-mercaptobiphenyls on planar gold (Au(111)) and silver (Ag(111)) substrates has been systematically studied. acs.orgtu-dresden.de These monolayers are typically prepared by immersing the metal substrate into a dilute solution of the thiol in an organic solvent, such as ethanol, for a specified period, often around 24 hours. beilstein-journals.org The strong affinity of the sulfur atom for gold and silver drives the self-assembly process, resulting in densely packed and well-ordered films. acs.orgtu-dresden.de The rigid π-character of the biphenyl thiolate is a key distinction from the more conformationally flexible alkanethiolate SAMs. nih.govacs.org This rigidity helps in the formation of stable, molecularly engineered surfaces. nih.govacs.org
Control of Molecular Orientation and Packing Architectures
The orientation and packing of molecules within the SAM are crucial for defining the surface properties. For SAMs of 4'-substituted-4-mercaptobiphenyls, techniques like infrared spectroscopy have been used to quantitatively estimate the average molecular orientation. acs.orgtu-dresden.de The biphenyl planes are generally found to be tilted away from the surface normal. acs.orgtu-dresden.de The specific tilt and rotation angles are influenced by the terminal substituent group and the nature of the metal substrate. acs.orgtu-dresden.de For instance, on gold, the tilt angles for derivatives with NO₂, C(O)CH₃, and CO₂Et groups were found to be 14°, 20°, and 12° respectively. On silver, the corresponding tilt angles were 8°, 21°, and 11°. acs.org Scanning tunneling microscopy studies have revealed that these molecules can form incommensurate structures on Au(111) surfaces. acs.orgtu-dresden.de The π-conjugation between the thiolate anchor and the 4'-substituent creates a molecular dipole moment that influences both the adsorption kinetics and the final structure of the monolayer. nih.govacs.org
Table 1: Molecular Orientation of 4'-Substituted-4-mercaptobiphenyl SAMs on Gold and Silver
| Substituent Group | Substrate | Tilt Angle (°) | Rotation Angle (°) |
|---|---|---|---|
| NO₂ | Gold | 14 | 30 |
| C(O)CH₃ | Gold | 20 | 15 |
| CO₂Et | Gold | 12 | 30 |
| NO₂ | Silver | 8 | 32 |
| C(O)CH₃ | Silver | 21 | 10 |
| CO₂Et | Silver | 11 | 31 |
Modulation of Surface Properties through SAM Formation
The formation of SAMs with this compound and its derivatives significantly alters the properties of the substrate surface. The terminal functional group dictates the new surface chemistry. For example, SAMs terminated with carboxylic acid groups create a hydrophilic surface. nih.govsemanticscholar.org The polar nature of the aromatic biphenyl moieties results in surfaces with lower contact angles compared to those formed from non-polar alkanethiols. acs.orgtu-dresden.de This tunability of surface properties is critical for applications such as controlling wetting, adhesion, and biocompatibility. The ability to present specific chemical functionalities at the surface allows for the precise engineering of interfaces for sensors, biomedical devices, and electronics.
Patterning of Biphenyl Thiol SAMs for Micro/Nanofabrication
Biphenyl thiol SAMs have proven to be effective as ultrathin resists in micro- and nanofabrication processes. nih.gov They can function as negative-tone resists, where exposure to an electron beam or extreme ultraviolet (EUV) radiation induces cross-linking between adjacent aromatic molecules. nih.govresearchgate.net This cross-linking increases the chemical stability of the exposed regions, allowing for selective etching of the unexposed areas. This process has been used to create patterned surfaces with features down to the nanometer scale. beilstein-journals.org For example, electron-beam patterned SAMs of 4'-methylbiphenyl-4-thiol on gold have been used as templates for the selective electrochemical deposition of copper structures with features as small as 100 nm. beilstein-journals.org This "chemical lithography" approach enables the fabrication of complex micro- and nanostructures for applications in electronics, sensing, and bio-interfacing. researchgate.netnih.gov
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound serves as a versatile ligation site for metal ions, enabling its use as a building block in coordination chemistry. This leads to the formation of discrete coordination complexes, coordination polymers, and highly porous metal-organic frameworks (MOFs).
Design and Synthesis of Discrete Coordination Complexes and Coordination Polymers
The bitopic nature of ligands like this compound, with two distinct functional groups, allows for the rational design of a wide array of coordination structures. While the thiol group can anchor to a surface, the carboxylate group can coordinate to various metal centers. Multicarboxylic acids with aromatic cores are particularly valuable for assembling coordination polymers due to their thermal stability and diverse coordination modes. nih.gov The synthesis of these materials is often carried out under hydrothermal or solvothermal conditions, where metal salts are reacted with the organic linker. nih.govresearchgate.netmdpi.com By carefully selecting the metal ion, the organic linker, and reaction conditions, it is possible to control the dimensionality and topology of the resulting coordination polymer, ranging from 1D chains to 2D layers and 3D frameworks. nih.govresearchgate.net For example, various coordination polymers have been synthesized using biphenyl-dicarboxylate linkers with different metal ions like Co(II), Mn(II), Zn(II), and Cd(II), resulting in diverse structural motifs. nih.govnih.gov
Table 2: Examples of Coordination Polymers with Biphenyl-based Ligands
| Metal Ion | Ligand Type | Dimensionality | Reference |
|---|---|---|---|
| Co(II) | Biphenyl-dicarboxylate | Dimer, 1D | nih.gov |
| Mn(II) | Biphenyl-dicarboxylate | 3D MOF | nih.gov |
| Zn(II) | Biphenyl-dicarboxylate | 1D, 3D MOF | nih.gov |
| Cd(II) | Biphenyl-dicarboxylate | 1D, 2D | nih.gov |
| Cu(II) | Carboxyphenyl-terpyridine | 2D | researchgate.net |
Utilization of this compound as a Ligand in MOF Synthesis
The synthesis of Metal-Organic Frameworks (MOFs) is a modular process involving the self-assembly of metal ions or clusters with organic ligands. Carboxylic acids are among the most widely used functional groups in ligands for MOF synthesis due to their versatile coordination modes with metal centers. The bifunctional nature of this compound, featuring a carboxylic acid group at one end and a mercapto (thiol) group at the other, presents a unique platform for creating multifunctional MOFs.
The carboxylic acid moiety can readily coordinate with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Fe³⁺) to form the primary framework structure. The synthetic conditions, such as solvent system, temperature, pressure, and the presence of modulators, would be critical in directing the final topology and dimensionality of the resulting framework. Solvothermal and hydrothermal methods are common synthetic routes for MOF crystallization.
Structural Diversity and Topological Classification of MOFs
The structure of a MOF is fundamentally determined by the coordination geometry of the metal secondary building units (SBUs) and the connectivity and geometry of the organic linkers. Given the linear nature of the biphenyl-4-carboxylic acid backbone, this compound would likely act as a ditopic linker, connecting two metal SBUs.
The resulting topologies would depend on the coordination number of the metal SBU. For instance, connection to a paddlewheel SBU, which has four equatorial connection points, could lead to a 2D layered structure with a sql (square lattice) topology or a 3D framework with a pcu (primitive cubic) topology if the layers are pillared. If linked with a 6-connected octahedral SBU, a pcu or nbo (niobium oxide) topology might be expected. The presence of the mercapto group could also influence the packing of the framework through intermolecular interactions or by coordinating to metal centers, potentially leading to novel and more complex topologies.
The structural diversity of MOFs derived from this ligand could be further expanded by employing mixed-linker strategies, where this compound is used in conjunction with other organic linkers of different lengths, geometries, or functionalities. This approach can lead to frameworks with tailored pore environments and properties.
Functional Applications of MOFs and Coordination Polymers
The functional applications of MOFs are intrinsically linked to their structural features, such as pore size, surface area, and the chemical nature of their internal surfaces.
The functional groups lining the pores play a crucial role in selective gas separation. The carboxylic acid groups, if not fully coordinated, and the polarizable sulfur atom of the mercapto group could create specific binding sites for certain gas molecules, such as CO₂ or H₂S, through dipole-quadrupole or hydrogen bonding interactions. This could lead to selective adsorption of these gases over less polar gases like N₂ or CH₄.
Table 1: Potential Gas Adsorption Properties of MOFs from this compound
| Gas Molecule | Potential Interaction Mechanism | Expected Selectivity |
|---|---|---|
| CO₂ | Quadrupole interactions with aromatic rings and polar functional groups. | High |
| H₂S | Strong interaction with mercapto groups and potential metal sites. | High |
| CH₄ | van der Waals interactions. | Moderate |
The electrocatalytic activity of MOFs often stems from the redox activity of their metal nodes or incorporated functional moieties. MOFs constructed with redox-active metals like cobalt, nickel, or iron, and using this compound as a linker, could be investigated for various electrocatalytic reactions.
The porous nature of MOFs makes them suitable for the adsorption and removal of various pollutants from water, including organic dyes. The efficiency of dye removal depends on factors such as the pore size of the MOF, its surface charge, and the interactions between the dye molecules and the framework.
A MOF synthesized from this compound would likely possess pores large enough to accommodate common dye molecules. The aromatic biphenyl groups could facilitate the adsorption of aromatic dyes through π-π stacking interactions. The mercapto groups could also play a role in binding certain types of dyes, particularly those containing heavy metal ions.
Table 2: Potential Dye Adsorption Capabilities
| Dye Type | Potential Adsorption Mechanism |
|---|---|
| Cationic Dyes | Electrostatic interactions if the framework is anionic. |
| Anionic Dyes | Electrostatic interactions if the framework is cationic. |
The luminescence in coordination polymers and MOFs can originate from the organic linker, the metal center (particularly lanthanides), or from guest molecules encapsulated within the pores. The biphenyl moiety in this compound is a known fluorophore. Upon incorporation into a MOF, its emission properties could be modulated by coordination to the metal center.
Supramolecular Chemistry and Engineered Assemblies
The unique molecular architecture of this compound, featuring a rigid biphenyl core, a hydrogen-bonding carboxylic acid group, and a sulfur-based terminal group, makes it a versatile building block in supramolecular chemistry. These functional groups enable a range of non-covalent interactions that drive the formation of complex and functional higher-order structures.
Fabrication of Supramolecular Structures via Hydrogen Bonding and Aromatic Interactions
The self-assembly of this compound into ordered supramolecular structures is primarily governed by a combination of strong, directional hydrogen bonds and weaker, yet significant, aromatic interactions. The carboxylic acid moiety is the principal site for hydrogen bonding. Typically, these groups form highly stable head-to-tail cyclic dimers, a recurring motif in the crystal engineering of carboxylic acids. nih.govmdpi.com This robust R22(8) graph set motif is a predictable and reliable interaction for building one-dimensional chains or more complex networks. nih.gov
Beyond the primary hydrogen bonding, π-π stacking interactions between the biphenyl rings contribute significantly to the stability and dimensionality of the resulting assemblies. nih.gov The aromatic rings can arrange in either a parallel-displaced or T-shaped conformation to maximize attractive forces and minimize repulsion. These interactions, although weaker than hydrogen bonds, are crucial for extending the supramolecular structure into two or three dimensions. The interplay between the strong, directional hydrogen bonds of the carboxylic acid groups and the collective strength of the aromatic interactions allows for the precise engineering of supramolecular architectures. mdpi.com
| Interaction Type | Participating Group(s) | Role in Assembly |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Formation of strong, directional dimers and chains |
| π-π Stacking | Biphenyl Rings | Stabilization and extension of the structure into 2D/3D |
| Van der Waals Forces | Entire Molecule | Overall packing and cohesion |
| Dipole-Dipole Interactions | Carboxylic Acid, Mercaptan | Influence on molecular orientation |
Hierarchical Self-Assembly of Biphenyl-based Nanostructures
Hierarchical self-assembly refers to the spontaneous organization of molecules into well-defined structures that, in turn, serve as building blocks for the next level of a more complex architecture. For biphenyl-based molecules like this compound, this process begins with the formation of primary structures, such as the hydrogen-bonded dimers mentioned previously.
These initial dimers can then assemble into larger nanostructures, such as one-dimensional nanowires or ribbons. nsf.gov The formation of these secondary structures is a cooperative process, driven by the combination of intermolecular forces. researchgate.net For instance, π-π stacking interactions between the biphenyl cores of adjacent dimers can lead to the formation of extended linear aggregates. Further organization of these linear structures can result in the formation of two-dimensional sheets or three-dimensional crystals. harvard.edu The specific morphology of the final nanostructure is highly dependent on factors such as solvent, temperature, and substrate interactions. The ability to control these parameters allows for the programmed assembly of complex, multi-level architectures from simple molecular precursors. nih.gov
Molecular Recognition in Supramolecular Architectures
Molecular recognition is the specific, non-covalent binding of a host molecule to a guest molecule. In supramolecular assemblies of this compound, the cavities and surfaces created by the organized molecules can act as host sites for recognizing and binding other molecules (guests).
The carboxylic acid group is a key player in molecular recognition, capable of forming strong hydrogen bonds with complementary functional groups, such as amides or other carboxylic acids. ijacskros.com The aromatic biphenyl framework can also participate in guest binding through π-π stacking and hydrophobic interactions. This multi-point interaction capability allows for high specificity and selectivity in guest binding. By designing the supramolecular architecture, it is possible to create tailored binding pockets for specific target molecules, which is a foundational principle for applications in chemical sensing and separation. chemrxiv.org
Catalysis and Photocatalysis
The functional groups of this compound, particularly the carboxylic acid moiety, provide reactive sites that can be exploited in various catalytic applications. Its structure is amenable to both traditional organic catalysis and modern photoredox catalysis.
Application of Carboxylic Acid Moieties in Organic Catalysis
In organic catalysis, carboxylic acids can serve as versatile precursors or participants in cross-coupling reactions. The carboxylic acid group can be used as a synthetic equivalent to an organic halide. ruhr-uni-bochum.de Through activation, often in situ, the C-C bond of the carboxyl group can undergo oxidative addition to a transition metal catalyst, such as palladium or nickel. This allows the biphenyl scaffold to be coupled with a variety of other organic fragments.
Furthermore, the metal salts of carboxylic acids can be decarboxylated by a metal catalyst to generate a carbon-based nucleophile, which can then participate in cross-coupling reactions. ruhr-uni-bochum.de This decarboxylative coupling strategy avoids the need for pre-functionalized organometallic reagents, offering a more atom-economical and often milder alternative for forming new carbon-carbon bonds.
| Catalytic Strategy | Role of Carboxylic Acid | Typical Catalysts |
| Direct Cross-Coupling | Serves as a leaving group after in situ activation | Palladium, Nickel, Copper |
| Decarboxylative Coupling | Acts as a precursor to a carbon nucleophile | Palladium, Silver, Copper |
Photoredox Catalysis Involving Decarboxylation Pathways
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and carboxylic acids are highly valuable substrates in this field. princeton.eduprinceton.edu The general mechanism involves the single-electron oxidation of a carboxylate to form a carboxyl radical. This radical is unstable and rapidly undergoes decarboxylation (loss of CO₂) to generate an alkyl or aryl radical. nih.govresearchgate.net
In the context of this compound, this photoredox-mediated decarboxylation would generate a biphenyl radical. This highly reactive intermediate can then engage in a wide array of chemical transformations that are often difficult to achieve through traditional methods. princeton.edu These transformations include C-C bond formations (e.g., arylation, vinylation) and C-heteroatom bond formations (e.g., halogenation, amination). nih.gov The reactions proceed under mild conditions, using visible light as the energy source, making it a green and sustainable approach to catalysis. researchgate.net
| Process | Description | Key Intermediate |
| Single Electron Transfer (SET) | A photocatalyst, excited by visible light, oxidizes the carboxylate. | Carboxylate radical anion |
| Decarboxylation | The carboxylate radical rapidly loses a molecule of carbon dioxide. | Biphenyl radical |
| Radical Trapping/Coupling | The biphenyl radical reacts with another molecule to form the final product. | Product |
Mechanistic Investigations of Catalytic Transformations Involving this compound Remain an Unexplored Frontier
Despite the significant interest in the functional applications of this compound, particularly in the realm of self-assembled monolayers and functional materials, detailed mechanistic investigations into its direct role in catalytic transformations are notably scarce in publicly available scientific literature. While the broader class of carboxylic acids and thiols are known to participate in or influence various catalytic cycles, specific studies elucidating the step-by-step mechanism of catalysis where this compound acts as a primary catalyst or a critical ligand are not readily found.
The scientific community has extensively explored the catalytic applications of related molecular structures. For instance, biphenyl derivatives and carboxylic acids are integral to numerous cross-coupling reactions, often serving as ligands or substrates. nih.govwikipedia.org The general mechanism for such reactions, particularly those catalyzed by transition metals like palladium, typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org Carboxylic acids can participate in these cycles, for example, through decarboxylative coupling, where the carboxyl group is extruded as carbon dioxide. wikipedia.org
Furthermore, the thiol group present in this compound offers a potential anchoring point for catalytic metal centers. Thiol-based ligands are common in coordination chemistry and can influence the electronic and steric environment of a catalyst, thereby affecting its activity and selectivity. The formation of self-assembled monolayers (SAMs) from this molecule on surfaces like gold is well-documented. nih.govacs.org These organized molecular layers have been investigated for their potential in electrocatalysis, where the assembled molecules can create a specific microenvironment at the electrode surface, potentially influencing the mechanism of electrochemical reactions. nih.govutwente.nl For instance, SAMs of carboxylate substrates at an anode have been shown to promote selective oxidation. nih.gov
However, the specific catalytic cycle and the precise role of this compound within it—including the formation of intermediates, transition states, and the kinetics of the elementary steps—have not been the subject of dedicated mechanistic studies. Research in this area would likely involve a combination of experimental techniques, such as in-situ spectroscopy (e.g., NMR, IR, Raman) to identify reaction intermediates, and computational modeling (e.g., Density Functional Theory) to map out the reaction energy profile. Such investigations would be crucial for the rational design of new catalysts and functional materials based on this versatile molecule. The absence of such detailed studies represents a significant gap in the current understanding of the catalytic potential of this compound.
Future Research Directions and Emerging Opportunities for 4 Mercaptobiphenyl 4 Carboxylic Acid
Integration into Advanced Hybrid Materials and Composites
The dual functionality of 4'-Mercaptobiphenyl-4-carboxylic acid makes it an ideal candidate for creating complex hybrid materials where inorganic and organic components are linked at the molecular level. These materials can exhibit synergistic properties that surpass those of their individual constituents.
Future research will likely focus on using this molecule as a molecular linker or "glue." By first anchoring the thiol group to a metal surface, such as gold or silver nanoparticles, a new surface is created that is terminated with carboxylic acid groups. These groups can then be used to coordinate with metal ions to grow metal-organic frameworks (MOFs) directly on the surface or to bind with other polymers, biomolecules, or inorganic clusters. mdpi.com For instance, the sol-gel process, a versatile method for creating ceramic and glass materials at low temperatures, could be adapted to incorporate this molecule, leading to novel organic-inorganic hybrid structures with enhanced mechanical strength and biocompatibility. mdpi.commdpi.com
One significant opportunity lies in the fabrication of layered composites. A monolayer of this compound on a substrate can serve as a foundation for building multilayered structures. Each layer can be designed with a specific function, leading to materials with applications in catalysis, separation membranes, and advanced coatings. The carboxylic acid group is particularly useful as it can act as a post-synthetic modification site, for example, to capture specific metal ions. rsc.org
| Inorganic Component | Organic/Secondary Component | Potential Application |
|---|---|---|
| Gold Nanoparticles (AuNPs) | Conductive Polymers | Flexible Electronics, Sensors |
| Silver Substrate (Ag) | Metal-Organic Framework (MOF) | Gas Storage, Catalysis youtube.com |
| Titanium Dioxide (TiO₂) | Photosensitive Dyes | Dye-Sensitized Solar Cells |
| Magnetic Nanoparticles (Fe₃O₄) | Biomolecules (e.g., antibodies) | Targeted Drug Delivery, Biomedical Imaging mdpi.com |
Exploration in Nanoscience and Nanotechnology
In nanoscience, this compound is a key molecule for surface functionalization and the creation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that form spontaneously on a substrate, allowing for precise control over the surface properties at the nanoscale.
The rigid π-conjugated biphenyl (B1667301) backbone of this compound distinguishes it from more flexible alkanethiols. acs.org This rigidity leads to the formation of stable, well-defined monolayers that can serve as molecularly engineered model surfaces. acs.org Studies have shown that these biphenyl moieties in SAMs have small tilt angles with respect to the surface normal. acs.org The ability of the terminal carboxylic acid group to participate in hydrogen bonding can influence the structure and morphology of subsequent layers grown on these SAMs. acs.org
Future opportunities in this area are vast. These SAMs can be used to control interfacial properties such as wetting, adhesion, and corrosion resistance. A primary area of emerging research is in molecular electronics, where individual molecules or monolayers are used as components in electronic circuits. The biphenyl structure provides a conjugated pathway for electron transport, making it a candidate for molecular wires or switches. Furthermore, these SAMs are critical for the development of highly sensitive and selective biosensors. dojindo.com The carboxylic acid terminus can be used to immobilize proteins, DNA, or other biological molecules onto a gold surface for detection via techniques like surface plasmon resonance (SPR) or quartz crystal microbalance (QCM). dojindo.com
| Property | Observation | Significance |
|---|---|---|
| Molecular Structure | Rigid π-character due to the biphenyl group. acs.org | Leads to less conformational disorder and more stable, well-defined monolayers compared to alkanethiols. acs.org |
| Adsorption Kinetics | Affected by the molecular dipole moment arising from π-conjugation between the thiolate and the 4'-substituent. acs.org | Allows for control over the formation and equilibrium structure of mixed SAMs. acs.org |
| Molecular Orientation | Biphenyl groups exhibit small tilt angles relative to the surface normal. acs.org | Creates a dense, well-ordered surface for subsequent functionalization. |
| Surface Properties | The terminal carboxylic acid group can form hydrogen bonds. acs.org | Enables control over the nucleation and growth of crystals or the immobilization of biomolecules on the surface. acs.org |
Computational-Aided Design and Discovery of Novel Functional Materials
Computational chemistry and materials modeling are powerful tools for accelerating the discovery of new materials. By simulating molecular behavior, researchers can predict the properties of novel compounds and guide experimental efforts, saving significant time and resources.
For this compound, computational-aided design can be employed in several ways. Molecular dynamics (MD) simulations can be used to study the self-assembly process on different metal surfaces, predicting the final structure and stability of the SAM. Quantum chemistry calculations, such as Density Functional Theory (DFT), can predict the electronic properties of the molecule and its derivatives, which is crucial for applications in molecular electronics.
A significant opportunity lies in the virtual screening of new functional materials derived from the this compound scaffold. By computationally adding different functional groups to the biphenyl rings, it is possible to create a virtual library of new molecules. Models can then predict how these modifications would affect key properties, such as binding affinity to a target analyte in a sensor, charge transport characteristics, or the ability to act as a catalyst. This in silico approach allows for the rapid identification of promising candidates for synthesis and experimental validation.
| Computational Method | Research Objective | Potential Outcome |
|---|---|---|
| Molecular Dynamics (MD) | Simulate the self-assembly process of SAMs on various substrates. | Predict monolayer structure, packing density, and stability. |
| Density Functional Theory (DFT) | Calculate electronic properties (e.g., HOMO/LUMO levels, band gap). | Design molecules for molecular electronics and optoelectronic devices. |
| Molecular Docking | Simulate the interaction between the functionalized SAM and target molecules. | Design highly selective chemical sensors and biosensors. |
| Quantitative Structure-Property Relationship (QSPR) | Correlate molecular structure with macroscopic material properties. | Guide the synthesis of materials with desired properties like conductivity or optical response. |
Sustainable and Green Chemistry Approaches in Synthesis and Application
As the chemical industry moves towards more environmentally friendly practices, the principles of green chemistry are becoming increasingly important. Future research on this compound will need to incorporate these principles in both its synthesis and its application.
The synthesis of biphenyl carboxylic acids often involves multi-step processes that can use hazardous reagents and solvents. A key research direction is the development of greener synthetic routes. For example, the Suzuki–Miyaura cross-coupling reaction, a common method for creating biphenyl structures, can be optimized to use water as a solvent and employ highly efficient, reusable catalysts. researchgate.net Research into a water-soluble fullerene-supported PdCl₂ nanocatalyst has shown promise for achieving high yields of biphenyl carboxylic acids at room temperature. researchgate.net Other green approaches include using catalytic amounts of selenium with hydrogen peroxide for the oxidation of aldehydes to carboxylic acids, which is an eco-friendly protocol. mdpi.com Exploring solvent-free reaction conditions or replacing traditional volatile organic compounds (VOCs) with safer alternatives like ionic liquids or supercritical fluids are also important avenues. unibo.it
| Approach | Traditional Method | Potential Green Chemistry Alternative |
|---|---|---|
| Solvent | Organic solvents (e.g., Toluene, DMF). | Water, supercritical CO₂, ionic liquids, or solvent-free conditions. unibo.it |
| Catalyst | Homogeneous palladium catalysts (difficult to recover). | Heterogeneous, reusable nanocatalysts (e.g., fullerene-supported PdCl₂). researchgate.net |
| Reaction Conditions | Often requires high temperatures and inert atmospheres. | Room temperature reactions, microwave-assisted synthesis to reduce energy consumption. researchgate.net |
| Atom Economy | May use stoichiometric reagents that generate significant waste. | Catalytic methods that maximize the incorporation of starting materials into the final product. mdpi.com |
Q & A
Q. What are the recommended safety protocols for handling 4'-Mercaptobiphenyl-4-carboxylic acid in laboratory settings?
- Methodological Answer: Handling requires full chemical protective clothing (e.g., gloves, lab coat, goggles) to prevent skin/eye contact. Use P95 or OV/AG/P99 respirators for aerosol protection. Avoid environmental release into drainage systems. Post-exposure protocols include washing with water and consulting safety sheets for acute toxicity data (limited in current literature) .
Q. How can researchers synthesize this compound, and what are common pitfalls?
- Methodological Answer: While direct synthesis protocols are not explicitly documented, analogous methods for biphenylcarboxylic acids (e.g., Suzuki-Miyaura cross-coupling) may apply. For example, 4-Mercaptophenylboronic acid (CAS 237429-33-3) is used in Pd-catalyzed C–C bond formation, suggesting thiol-functionalized biphenyl derivatives could be synthesized via similar routes. Key challenges include controlling regioselectivity and avoiding sulfur oxidation; inert atmospheres (N₂/Ar) are recommended .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer:
- Melting Point: Reported ranges for related compounds (e.g., 220–225°C for biphenylcarboxylic acids vs. >230°C for mercaptophenylboronic acids ) highlight the need for precise measurement.
- Spectroscopy: FT-IR (C=O, S–H stretches), NMR (¹³C/¹H for biphenyl backbone), and LC-MS (to confirm molecular weight).
- Chromatography: HPLC with UV detection (λ ~254 nm) for purity assessment, referencing protocols for structurally similar acids .
Advanced Research Questions
Q. How does the thiol group in this compound influence its reactivity in surface functionalization applications?
- Methodological Answer: The –SH group enables covalent bonding to metal surfaces (e.g., Au, Fe₃O₆ nanoparticles) via thiolate linkages. For instance, 4-Mercaptophenylboronic acid has been used to functionalize Fe₃O₄-C-Au microspheres for glycoprotein enrichment. Researchers must optimize pH (neutral to mildly basic) to balance thiol deprotonation and carboxylic acid stability .
Q. What contradictions exist in reported physicochemical data, and how should they be addressed experimentally?
Q. What role does this compound play in designing stimuli-responsive materials, and what are key optimization challenges?
- Methodological Answer: The bifunctional (–COOH and –SH) structure allows pH- or redox-responsive behavior in hydrogels or drug carriers. Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
